molecular formula C9H11BClFO2 B3011991 5-(3-Chloropropyl)-2-fluorophenylboronic acid CAS No. 2377606-13-6

5-(3-Chloropropyl)-2-fluorophenylboronic acid

Cat. No. B3011991
CAS RN: 2377606-13-6
M. Wt: 216.44
InChI Key: DJINTIGBJMCCPI-UHFFFAOYSA-N
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Description

The compound "5-(3-Chloropropyl)-2-fluorophenylboronic acid" is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Boronic acids are also recognized for their potential in the development of pharmaceuticals due to their ability to interact with various biological targets. The presence of halogen substituents, such as chlorine and fluorine, can significantly influence the reactivity and binding characteristics of these compounds, as seen in the related research on halogenated phenylboronic acids and their derivatives .

Synthesis Analysis

The synthesis of halogenated phenylboronic acids typically involves the use of halogenated starting materials and may include steps such as halogen-lithium exchange, boronation, and protection/deprotection strategies. For instance, the synthesis of 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids demonstrates the incorporation of halogen and silyl groups into the boronic acid framework, showcasing the synthetic versatility of these compounds . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid involves halogenated intermediates, highlighting the importance of halogen substituents in the synthesis of biologically active compounds .

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the boron atom bonded to two hydroxyl groups and an aromatic ring. The presence of halogen substituents can influence the electronic properties of the molecule, as seen in the study of fluoro-substituted 2-formylphenylboronic acids, where the position of the fluorine atom affects the compound's properties and tautomeric equilibria . Single-crystal X-ray diffraction studies are often employed to determine the precise molecular geometry of these compounds, as demonstrated in the characterization of silicon-containing boronic acids .

Chemical Reactions Analysis

Phenylboronic acids participate in various chemical reactions, with the Suzuki-Miyaura coupling being one of the most prominent. This reaction allows for the formation of carbon-carbon bonds between the boronic acid and an appropriate coupling partner, such as a halogenated aromatic compound. The study of silicon-containing boronic acids illustrates their potential as building blocks for the synthesis of drugs, where the boronic acid moiety is used in cross-coupling reactions to create more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as acidity and stability, are influenced by their substituents. Electron-withdrawing groups like fluorine can increase the acidity of the boronic acid, as observed in the study of 5-trifluoromethyl-2-formylphenylboronic acid . The stability of boronic acids in solution can lead to the formation of cyclic structures known as benzoxaboroles, which have been investigated for their antimicrobial activity . The interaction of boronic acids with metals and their derivatives, as seen in the study of 5-fluoroorotic acid complexes, is also of interest due to their potential biological relevance .

Scientific Research Applications

Synthesis of Thiophene Derivatives

  • Suzuki Cross-Coupling Reaction : This method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids, including compounds similar to 5-(3-Chloropropyl)-2-fluorophenylboronic acid, to synthesize thiophene derivatives. These derivatives have potential applications in pharmacology due to their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Studies in Fluorescence Quenching

  • Mechanism of Fluorescence Quenching : Research on derivatives of phenylboronic acids, like 4-fluoro-2-methoxyphenyl boronic acid, provides insight into the fluorescence quenching mechanisms at room temperature, which is crucial for understanding the electronic interactions in these compounds (Geethanjali et al., 2015).

Synthesis of Benzonaphthyridin-5-ones

  • Microwave-Assisted Suzuki Cross-Coupling : This process is used for the rapid synthesis of key intermediates for anionic ring closure leading to the production of benzonaphthyridin-5-ones, highlighting the compound's utility in organic synthesis (Cailly et al., 2006).

Synthesis of Bromo- and Fluorobenzonitriles

  • Halodeboronation of Aryl Boronic Acids : The study demonstrates the generality of halodeboronation transformations in synthesizing aryl bromides and chlorides from corresponding aryl boronic acids, highlighting the versatility of these compounds in organic synthesis (Szumigala et al., 2004).

Oncology Research

  • Antiproliferative Potential in Cancer Cells : Certain phenylboronic acid derivatives exhibit strong antiproliferative properties, suggesting their potential in cancer treatment. These compounds cause cell cycle arrest and apoptosis in cancer cells, indicating their role as anticancer agents (Psurski et al., 2018).

Spectroscopy Studies

  • Adsorption Mechanism Studies : Understanding the adsorption mechanisms of phenylboronic acids, including fluorophenylboronic acids, is crucial in spectroscopy and surface chemistry, as it affects the geometry of isomers on surfaces like nanoparticles (Piergies et al., 2013).

Safety and Hazards

Like many chemical compounds, phenylboronic acids should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Phenylboronic acids have been the subject of much research due to their unique chemical properties. They have potential applications in a variety of fields, including materials science, medicine, and synthetic chemistry .

properties

IUPAC Name

[5-(3-chloropropyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO2/c11-5-1-2-7-3-4-9(12)8(6-7)10(13)14/h3-4,6,13-14H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJINTIGBJMCCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CCCCl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloropropyl)-2-fluorophenylboronic acid

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